molecular formula C12H12O3 B13123287 (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13123287
M. Wt: 204.22 g/mol
InChI Key: JUVHWXZKOCRDDV-UWVGGRQHSA-N
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Description

(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the dihydrobenzofuran group. Common synthetic routes may include:

    Cyclopropanation Reactions: Using reagents such as diazo compounds and transition metal catalysts to form the cyclopropane ring.

    Furan Ring Formation: Utilizing intramolecular cyclization reactions to form the dihydrobenzofuran moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of industrial-grade catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydrobenzofuran moiety to a benzofuran or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives, while reduction could produce cyclopropanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyclopropane ring and dihydrobenzofuran moiety could impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .

    2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.

    Benzofuran derivatives: Compounds containing the benzofuran moiety.

Uniqueness

The uniqueness of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane ring with the dihydrobenzofuran moiety. This unique structure can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1S,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10-/m0/s1

InChI Key

JUVHWXZKOCRDDV-UWVGGRQHSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H]3C[C@@H]3C(=O)O

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3C(=O)O

Origin of Product

United States

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